molecular formula C11H13N3 B13819561 N-(Propan-2-yl)quinoxalin-2-amine CAS No. 41213-11-0

N-(Propan-2-yl)quinoxalin-2-amine

Cat. No.: B13819561
CAS No.: 41213-11-0
M. Wt: 187.24 g/mol
InChI Key: YHQDIXPDROHMJE-UHFFFAOYSA-N
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Description

2-Quinoxalinamine, N-(1-methylethyl)-(9CI) is a derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) typically involves the reaction of quinoxaline with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinamine, N-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby modulating various biochemical pathways. For example, quinoxaline derivatives have been shown to inhibit PI3 kinases, which play a crucial role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinoxalinamine, N-(1-methylethyl)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

41213-11-0

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-propan-2-ylquinoxalin-2-amine

InChI

InChI=1S/C11H13N3/c1-8(2)13-11-7-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3,(H,13,14)

InChI Key

YHQDIXPDROHMJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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